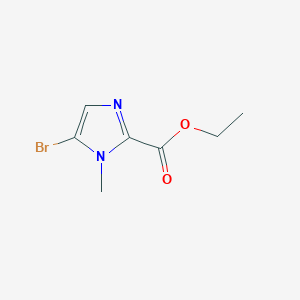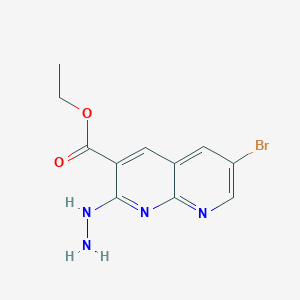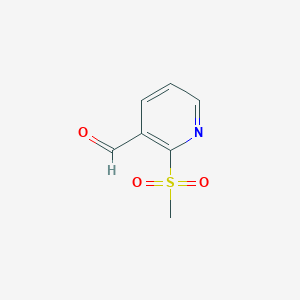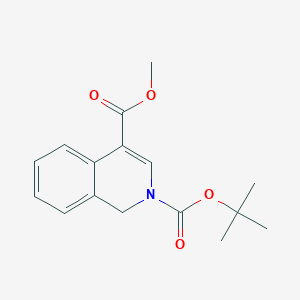
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride consists of a piperidinylmethyl group attached to a methoxybenzoate group, with an additional hydrochloride group . The exact structure can be found in chemical databases or supplier websites.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H20ClNO3) and molecular weight (285.76 g/mol). Additional properties such as solubility, melting point, and boiling point may be available from chemical suppliers or databases .Aplicaciones Científicas De Investigación
Parabens in Aquatic Environments
Parabens, including compounds with methoxybenzoate structures, are widely used as preservatives in various products. Research on their occurrence, fate, and behavior in aquatic environments reveals their ubiquity in surface water and sediments due to continuous introduction from consumer products. These studies highlight the environmental impact and the need for monitoring and managing such compounds in water systems (Haman et al., 2015).
Antioxidant Activity Analysis
The importance of antioxidants in various fields prompts the development of analytical methods to determine their activity. This includes techniques applicable to studying compounds like 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride, if it possesses antioxidant properties. Different assays, such as ORAC, HORAC, and FRAP, provide frameworks for assessing the antioxidant capacity of complex samples, potentially including novel pharmaceuticals or chemical intermediates (Munteanu & Apetrei, 2021).
Novel Synthesis of Pharmaceutical Compounds
Research on novel synthesis methods for pharmaceutical compounds, including proton pump inhibitors like omeprazole, indicates an interest in developing efficient, scalable synthesis routes for medically relevant compounds. This area could be relevant for synthesizing or modifying compounds such as this compound for specific pharmaceutical applications (Saini et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds such as biperiden and Meperidine are known to interact with muscarinic receptors and opioid receptors respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets in a manner similar to competitive antagonism or opioid agonism .
Biochemical Pathways
Similar compounds are known to affect pathways related to neurotransmission .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds are known to have various effects such as alleviating symptoms of parkinsonism and providing analgesic and sedative properties .
Action Environment
Similar compounds are known to be affected by various factors such as temperature .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as esterases and proteases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Additionally, the compound may influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function may include alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm. Toxic effects at high doses may include organ damage, metabolic disturbances, and behavioral changes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in different tissues. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific compartments. The localization and accumulation of the compound can influence its activity and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
piperidin-4-ylmethyl 4-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13-4-2-12(3-5-13)14(16)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEMRDCJOGWIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-75-1 | |
| Record name | Benzoic acid, 4-methoxy-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)




![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)

